![molecular formula C21H24N2O5 B2611766 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-60-3](/img/structure/B2611766.png)
3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyrrolidinyl moiety, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzoic acid, 2-methoxyaniline, and pyrrolidin-2-one. The synthetic route may involve:
Amidation Reaction: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 2-methoxyaniline to form the benzamide core.
N-Alkylation: The benzamide is then subjected to N-alkylation using pyrrolidin-2-one in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: HNO₃/H₂SO₄ for nitration, H₂SO₄ for sulfonation, Cl₂/FeCl₃ for chlorination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: May serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds. It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyrrolidinyl groups could play a role in binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the pyrrolidinyl moiety, which may result in different reactivity and biological activity.
2-methoxy-N-(2-oxopyrrolidin-1-yl)methylbenzamide: Lacks the 3,5-dimethoxy substitution on the benzamide core, potentially altering its chemical properties.
N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methoxy groups on the benzamide core, which may affect its reactivity and interactions.
Uniqueness
3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of both methoxy and pyrrolidinyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-11-15(12-17(13-16)27-2)21(25)23(14-22-10-6-9-20(22)24)18-7-4-5-8-19(18)28-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPVYRMSFOWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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